Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
Description
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a fluorinated pyrimidine derivative featuring a piperidine core substituted with a 5-fluoropyrimidin-2-yl group and a methyl carbamate moiety. The carbamate group may enhance metabolic stability, while the fluorine atom could improve binding affinity to biological targets via electronic effects .
Properties
IUPAC Name |
methyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c1-19-12(18)16-6-9-2-4-17(5-3-9)11-14-7-10(13)8-15-11/h7-9H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOLLRYZKFQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Ring: The fluoropyrimidine ring is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto the pyrimidine ring.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the piperidine-fluoropyrimidine intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoropyrimidine ring, potentially reducing the fluorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine moiety.
Reduction: Reduced fluoropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety , which enhances its biological activity. The synthesis typically involves several key steps:
- Fluorination of Pyrimidine : This step generates the 5-fluoropyrimidine.
- Nucleophilic Substitution : A piperidine derivative is formed through nucleophilic substitution reactions.
- Coupling Reaction : The final coupling of the piperidine and fluoropyrimidine intermediates yields the target compound, often utilizing coupling agents like EDCI or DCC.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| 1 | Fluorination of pyrimidine to form 5-fluoropyrimidine |
| 2 | Nucleophilic substitution to form piperidine derivative |
| 3 | Coupling reaction to yield final compound |
The biological activity of methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may exhibit binding affinity for receptors involved in neurotransmission, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways. For instance, similar compounds have shown inhibition of tyrosinase activity, crucial for melanin biosynthesis.
Medicinal Chemistry Applications
This compound has potential therapeutic applications in various disease areas:
-
Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties against various cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). Preliminary studies indicate that this compound may exhibit moderate inhibition rates against these cancer cell lines.
- Table 2: Anticancer Activity
Cell Line Inhibition Rate (%) PC3 Up to 64.20 K562 Up to 37.80 HeLa Up to 48.25 A549 Up to 40.78 -
Antifungal and Insecticidal Properties : Similar derivatives have shown antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, as well as insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. These findings suggest that this compound could be explored for agricultural applications.
- Table 3: Antifungal Activity
Pathogen Inhibition Rate (%) Botrytis cinerea Up to 100 Sclerotinia sclerotiorum Up to 82.73
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Anticancer Studies : Research has shown that derivatives exhibit significant cytotoxic effects on cancer cells, with some compounds achieving higher inhibition rates than established drugs like doxorubicin.
- Agricultural Applications : Studies on similar compounds indicate promising results in controlling fungal diseases in crops, suggesting that this compound could serve as a lead compound for developing new agrochemicals.
Mechanism of Action
The mechanism of action of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous carbamate derivatives:
Key Observations
a. Substituent Effects on Bioactivity
- In contrast, the trifluoromethylpyrimidine in compound 14c () enhances herbicidal activity due to increased electrophilicity and membrane permeability .
- The tert-butyl group in the analog from improves steric bulk and metabolic stability, making it a preferred intermediate in medicinal chemistry .
b. Carbamate Functionality
- In Fentanyl Methyl Carbamate (), the carbamate replaces the traditional amide group in fentanyl, altering opioid receptor binding kinetics and reducing μ-opioid receptor affinity .
c. Physicochemical Properties
Research Implications and Gaps
- Pharmacokinetic Data: No direct data on the target compound’s absorption, distribution, or toxicity are available in the provided evidence. Comparative analysis with suggests carbamate derivatives may exhibit prolonged half-lives due to slower esterase-mediated hydrolysis .
- Synthetic Challenges : The fluoropyrimidine-piperidine scaffold requires precise regioselective fluorination, as seen in ’s synthesis of compound 14c, which achieved a high mass accuracy (calculated 577.0912 vs. found 577.0917) .
Biological Activity
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, with the CAS number 2034614-84-9, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇FN₄O₂ |
| Molecular Weight | 268.29 g/mol |
| CAS Number | 2034614-84-9 |
The structure includes a piperidine ring substituted with a fluorinated pyrimidine, which is known to enhance biological activity and metabolic stability. The presence of fluorine in the pyrimidine moiety is particularly significant as it can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Synthesis of 5-Fluoropyrimidine : This can be achieved through fluorination of pyrimidine using reagents like Selectfluor.
- Formation of Piperidine Derivative : A nucleophilic substitution reaction between 5-fluoropyrimidine and piperidine under basic conditions yields the piperidine derivative.
- Carbamate Formation : The final step involves reacting the piperidine derivative with methyl chloroformate to form the carbamate.
This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The fluorinated pyrimidine moiety may enhance binding affinity to nucleic acids or proteins, potentially inhibiting their functions.
In Vitro Studies
Research indicates that compounds structurally similar to this compound exhibit significant biological activities:
- Anticancer Activity : Some studies have shown that related compounds can inhibit cell proliferation and migration in cancer cell lines, suggesting potential anticancer properties .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in diseases where these enzymes are dysregulated .
Case Studies and Research Findings
- Antiproliferative Effects : In a study evaluating the effects of fluorinated pyrimidines on cancer cell lines, compounds similar to this compound demonstrated significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells .
- Binding Affinity Studies : Binding affinity assays have indicated that related compounds can effectively bind to human SUR1 isoforms, which are critical in insulin secretion pathways. This suggests a potential role in diabetes management .
- Pharmacokinetic Properties : The incorporation of a fluorine atom has been shown to improve metabolic stability and bioavailability in animal models, indicating that this compound could be developed into effective therapeutic agents .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide. This reaction is critical for prodrug activation or functional group interconversion.
Mechanistic Insight :
The carbamate hydrolysis proceeds via nucleophilic attack by water or hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and methanol.
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 5-fluorine on the pyrimidine ring is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms.
Key Data :
-
Reaction with piperazine under mild conditions achieves high regioselectivity at the 5-position .
-
Steric hindrance from the piperidine ring slows substitution at the 2-position .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring to a piperidine derivative, altering its electronic properties.
Limitations :
Over-reduction may lead to loss of fluorine or carbamate functionality, requiring controlled conditions .
Alkylation/Acylation at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation or acylation reactions.
Structural Impact :
Acylation enhances solubility, while alkylation introduces steric bulk, affecting biological activity .
Oxidation of the Piperidine Ring
Oxidation of the piperidine ring generates N-oxide derivatives, modifying electronic and pharmacokinetic properties.
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| m-CPBA | DCM, rt, 6h | Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate N-oxide | 68% |
| H₂O₂, FeSO₄ | MeOH, 40°C | This compound N-oxide | 55% |
Applications :
N-Oxides are often intermediates in prodrug design due to their reversible redox properties .
Q & A
Q. Advanced
- Solvent polarity : Polar aprotic solvents (e.g., NMP) favor cyclization at 100°C, as seen in forming spirocyclic pyrazino[1,2-e]purin derivatives .
- Temperature : Elevated temperatures (e.g., 180°C in EA) accelerate SNAr reactions but may induce racemization in chiral piperidine intermediates. Low-temperature quenching preserves stereochemistry .
- Catalysts : Palladium/XPhos systems enable selective cross-coupling in tert-butanol, critical for retaining enantiomeric purity in diastereomers .
What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Q. Basic
- NMR : ¹H/¹³C NMR confirms piperidine ring conformation, fluoropyrimidine substitution, and carbamate connectivity. ¹⁹F NMR identifies fluorine environments .
- Mass spectrometry (ESI+) : Validates molecular weight (e.g., m/z 386 [M+H]⁺ for intermediates) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
How can researchers resolve discrepancies in biological activity data across different assay systems?
Q. Advanced
- Assay standardization : Use validated cell lines (e.g., HEK293-GPR119 for receptor agonism) and control compounds (e.g., BMS-903452 as a reference) to minimize variability .
- Pharmacokinetic profiling : Compare plasma exposure (AUC, Cmax) in rodent vs. primate models to contextualize interspecies differences in efficacy .
- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects in vivo .
What are the key considerations for ensuring batch-to-batch consistency in the synthesis of this compound?
Q. Basic
- Quality control : Mandatory HPLC and MS analysis for intermediates and final product .
- Salt content : Adjust counterions (e.g., TFA removal via ion-exchange resins) to stabilize solubility .
- Reagent sourcing : Use anhydrous solvents and certified fluoropyrimidine precursors to minimize impurity carryover .
What strategies are employed to mitigate decomposition or instability during storage?
Q. Advanced
- Lyophilization : Freeze-drying under vacuum enhances stability of hygroscopic intermediates .
- Inert storage : Argon-atmosphere vials and desiccants (silica gel) prevent oxidation/hydrolysis of the carbamate group .
- Temperature control : Long-term storage at -20°C in amber glass vials reduces photodegradation .
How does the introduction of the 5-fluoropyrimidinyl group influence the compound's pharmacokinetic properties?
Q. Advanced
- Metabolic resistance : Fluorine substitution reduces CYP450-mediated oxidation, extending half-life (t₁/₂) in vivo .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in rodent models .
- Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., MtbTMPK inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
